

Unlocking the Potential of Boron: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: *Boron*

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For Researchers, Scientists, and Drug Development Professionals

Boron, a seemingly simple element, holds a universe of complex properties that are driving the frontiers of materials science, catalysis, and medicine. This in-depth technical guide delves into the core fundamental properties of **boron**, offering a comprehensive resource for researchers seeking to harness its unique characteristics for advanced applications. From its versatile chemical reactivity to its distinctive nuclear properties, this document provides a foundational understanding for innovation.

Fundamental Properties of Boron

Boron is a metalloid element with the atomic number 5, exhibiting a fascinating duality in its properties that bridge the gap between metals and non-metals.[1] It exists in several allotropic forms, including amorphous brown powder and crystalline, black, and extremely hard solids.[2] This variability in structure gives rise to a wide range of physical and chemical behaviors.

Physical and Atomic Properties

Boron's high melting and boiling points are a testament to the strong covalent bonding within its crystal lattice.[3] Its hardness is another defining feature, making it a key component in superhard materials. While generally a poor electrical conductor at room temperature, its conductivity increases significantly at higher temperatures.[2]

Property	Value
Atomic Number	5
Standard Atomic Weight	[10.806, 10.821]
Phase at STP	Solid[2]
Melting Point	2349 K (2076 °C, 3769 °F)[2]
Boiling Point	4200 K (3927 °C, 7101 °F)[2]
Density (liquid at m.p.)	2.08 g/cm ³ [2]
Hardness (Mohs scale)	9.3 (crystalline)[2]
Electrical Conductivity (room temp)	$1.5 \times 10^{-6} \Omega^{-1} \text{ cm}^{-1}$ [2]

Chemical Properties

With three valence electrons, **boron** readily forms stable covalent bonds and exhibits a strong Lewis acidity due to its empty p-orbital, making it a versatile element in chemical synthesis and catalysis.[2][4] It reacts with oxygen at high temperatures to form **boron** trioxide (B₂O₃) and with halogens to form **boron** trihalides (BX₃).[2] Crystalline **boron** is chemically inert to boiling hydrofluoric or hydrochloric acid.[2]

Electronic and Nuclear Properties

Boron's electron configuration is [He] 2s² 2p¹. [5] It has two stable isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%). [2] The ¹⁰B isotope possesses a remarkably high neutron capture cross-section (3,837 barns for thermal neutrons), a property that is the cornerstone of **Boron** Neutron Capture Therapy (BNCT). [6] Both isotopes have nuclear spin, making them suitable for Nuclear Magnetic Resonance (NMR) spectroscopy. [2]

Isotope	Natural Abundance (%)	Neutron Capture Cross-Section (barns)	Nuclear Spin (I)
¹⁰ B	19.9[2]	3837[6]	3[7]
¹¹ B	80.1[2]	-	3/2[7]

Boron in Advanced Materials

Boron's unique combination of hardness, high melting point, and low density makes it a critical component in a variety of advanced materials.

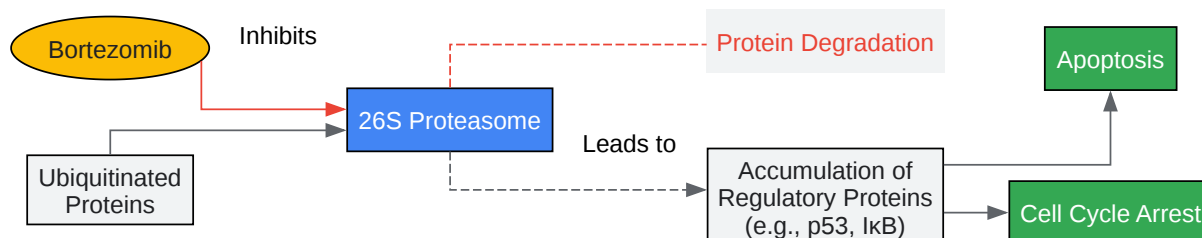
- **Boron Nitride (BN)**: This material is isoelectronic with carbon and exists in various forms analogous to carbon allotropes, including hexagonal BN (h-BN, "white graphite") and cubic BN (c-BN), which is one of the hardest known materials.[8] BN is valued for its exceptional thermal and chemical stability.[8]
- **Boron Carbide (B₄C)**: Known for its extreme hardness and low density, **boron** carbide is used in armor plating and other applications requiring high wear resistance.
- **Borophene**: A two-dimensional allotrope of **boron**, analogous to graphene, borophene exhibits metallic behavior and unique anisotropic properties, making it a promising material for nanoelectronics.[9]

Boron in Drug Discovery and Development

The unique chemical properties of **boron** have led to its incorporation into several approved drugs and numerous investigational compounds. **Boronic** acids and their derivatives are of particular interest due to their ability to form reversible covalent bonds with biological targets.[10]

Bortezomib (Velcade®): A Proteasome Inhibitor

Bortezomib is a dipeptidyl **boronic** acid that reversibly inhibits the 26S proteasome, a key cellular component responsible for degrading ubiquitinated proteins.[3][11] Inhibition of the proteasome disrupts protein homeostasis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[12]

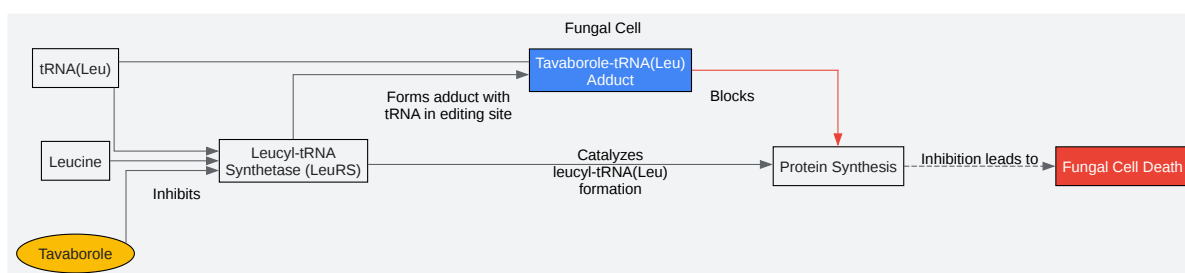


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Bortezomib's mechanism of action.

Tavaborole (Kerydin®): An Antifungal Agent

Tavaborole is a benzoxaborole antifungal that inhibits fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[6][13] By forming an adduct with tRNA(Leu) in the editing site of the enzyme, tavaborole traps the tRNA, preventing its release and halting protein production, which ultimately leads to fungal cell death.[2][14]

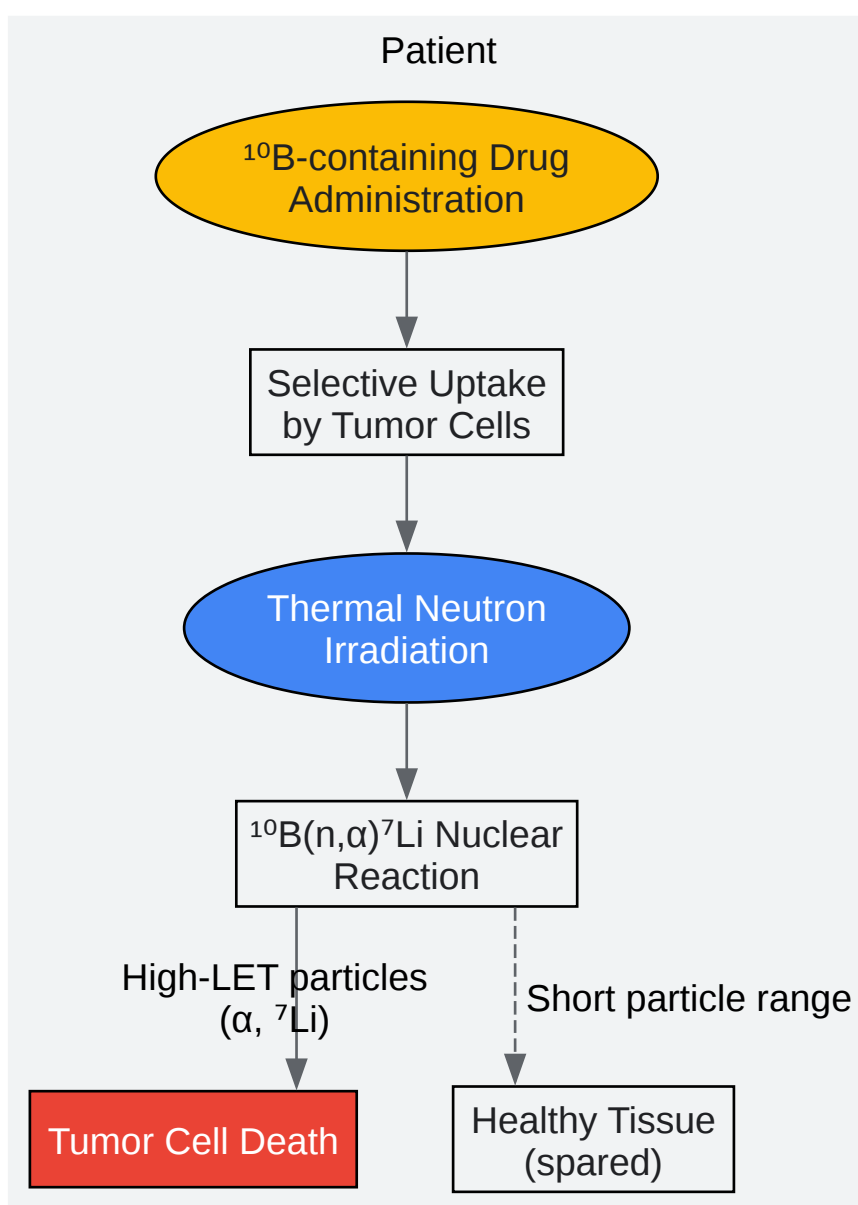


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Tavaborole's inhibition of fungal protein synthesis.

Boron Neutron Capture Therapy (BNCT)

BNCT is a targeted radiation therapy that utilizes the high neutron capture cross-section of the ^{10}B isotope.[15] A non-toxic ^{10}B -containing compound is selectively delivered to tumor cells.[6] Subsequent irradiation with a beam of low-energy (thermal) neutrons triggers a nuclear reaction within the tumor cells, releasing high-energy alpha particles (^4He) and lithium-7 nuclei (^7Li). [16] These particles have a very short range (5-9 μm), confining the cytotoxic effects to the **boron**-containing cancer cells while sparing surrounding healthy tissue.[16]



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The cellular mechanism of **Boron** Neutron Capture Therapy.

Experimental Protocols

This section provides detailed methodologies for key experiments in **boron**-related research.

Synthesis of Boron Nanoparticles (Polyol-Solvothermal Method)

This protocol describes a hybrid polyol-solvothermal process for synthesizing amorphous **boron** nanoparticles.[3]

Materials:

- Borax (Sodium tetraborate decahydrate, $\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$)
- Glycerol
- Polyvinylpyrrolidone (PVP)
- Hydrochloric acid (HCl)
- Deionized water

Procedure:

- Prepare a precursor solution by dissolving a specific concentration of borax (e.g., 1 M or 2 M) in a mixture of glycerol and deionized water (e.g., 50% or 80% w/w glycerol).[17]
- Add a small amount of PVP (e.g., 0.01 g or 0.02 g) to the solution as a capping agent.[17]
- Adjust the pH of the solution to 1 using hydrochloric acid.[17]
- Transfer the solution to a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it to 250 °C for 72 hours.[17]

- After cooling to room temperature, collect the precipitate by centrifugation.
- Wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final product (amorphous **boron** nanoparticles) in a vacuum oven.

Characterization of Boron Materials

Objective: To determine the crystal structure and phase purity of **boron**-containing materials.

Sample Preparation:

- For powder samples, grind the material to a fine, homogeneous powder.
- Mount the powder on a low-background sample holder, ensuring a flat, smooth surface.[\[18\]](#)
- For thin films, mount the substrate on the sample stage, ensuring the film surface is parallel to the stage.

Instrument Parameters (Example for a **Boron** Thin Film):

- Radiation: Cu-K α ($\lambda = 1.5406 \text{ \AA}$)[\[19\]](#)
- Scan Type: Grazing Incidence XRD (GIXRD) for thin films[\[19\]](#)
- Incidence Angle (ω): 1° [\[19\]](#)
- 2θ Range: $20\text{-}90^\circ$ [\[20\]](#)
- Step Size: 0.02° [\[20\]](#)

Objective: To visualize the surface morphology and microstructure of **boron** materials.

Sample Preparation:

- Ensure the sample is clean and dry. For non-conductive samples, sputter-coat with a thin layer of a conductive material (e.g., gold, platinum, or carbon) to prevent charging.[\[11\]](#)

- Mount the sample securely on an aluminum stub using conductive adhesive.[\[21\]](#)

Imaging Parameters:

- Accelerating Voltage: 1.8 kV (can be varied depending on the sample)[\[10\]](#)
- Detector: Secondary Electron (SE) detector for topographical imaging.[\[10\]](#)
- Working Distance: 5.1 mm (adjust for optimal focus)[\[10\]](#)

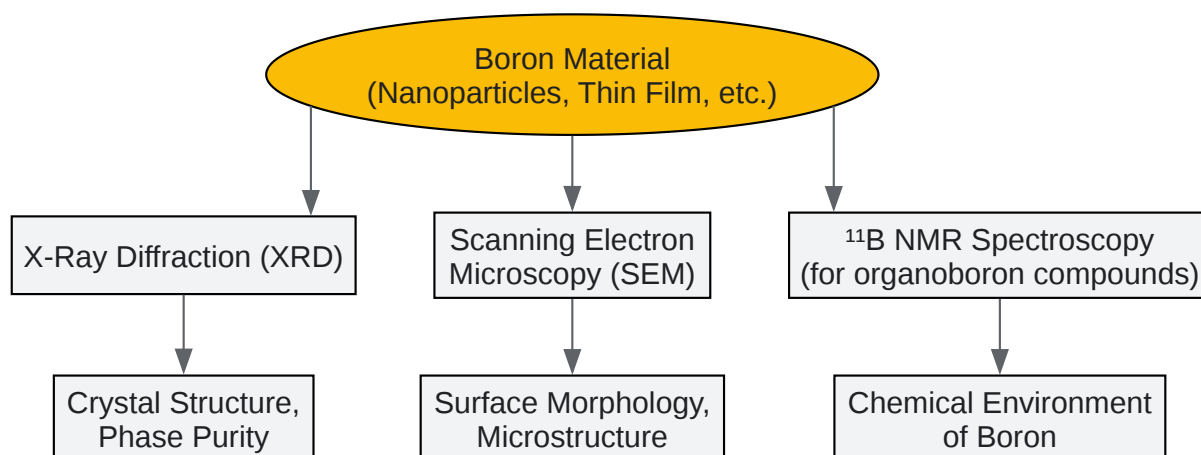
Objective: To characterize the chemical environment of **boron** atoms in organoboron compounds.

Sample Preparation:

- Dissolve the **boron**-containing compound in a suitable deuterated solvent.
- Use quartz NMR tubes to avoid the broad background signal from borosilicate glass tubes.
[\[7\]](#)

Spectrometer Setup:

- Observe Nucleus: ^{11}B
- Decoupling: Proton-decoupled ($^{11}\text{B}\{^1\text{H}\}$) is standard.[\[9\]](#)
- Reference: $\text{BF}_3 \cdot \text{OEt}_2$ is a common external reference.[\[9\]](#)
- Pulse Sequence: A zgbs pulse sequence can be used to suppress background noise from the probe.[\[22\]](#)



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Workflow for the characterization of **boron** materials.

Computational Modeling of Boron Compounds

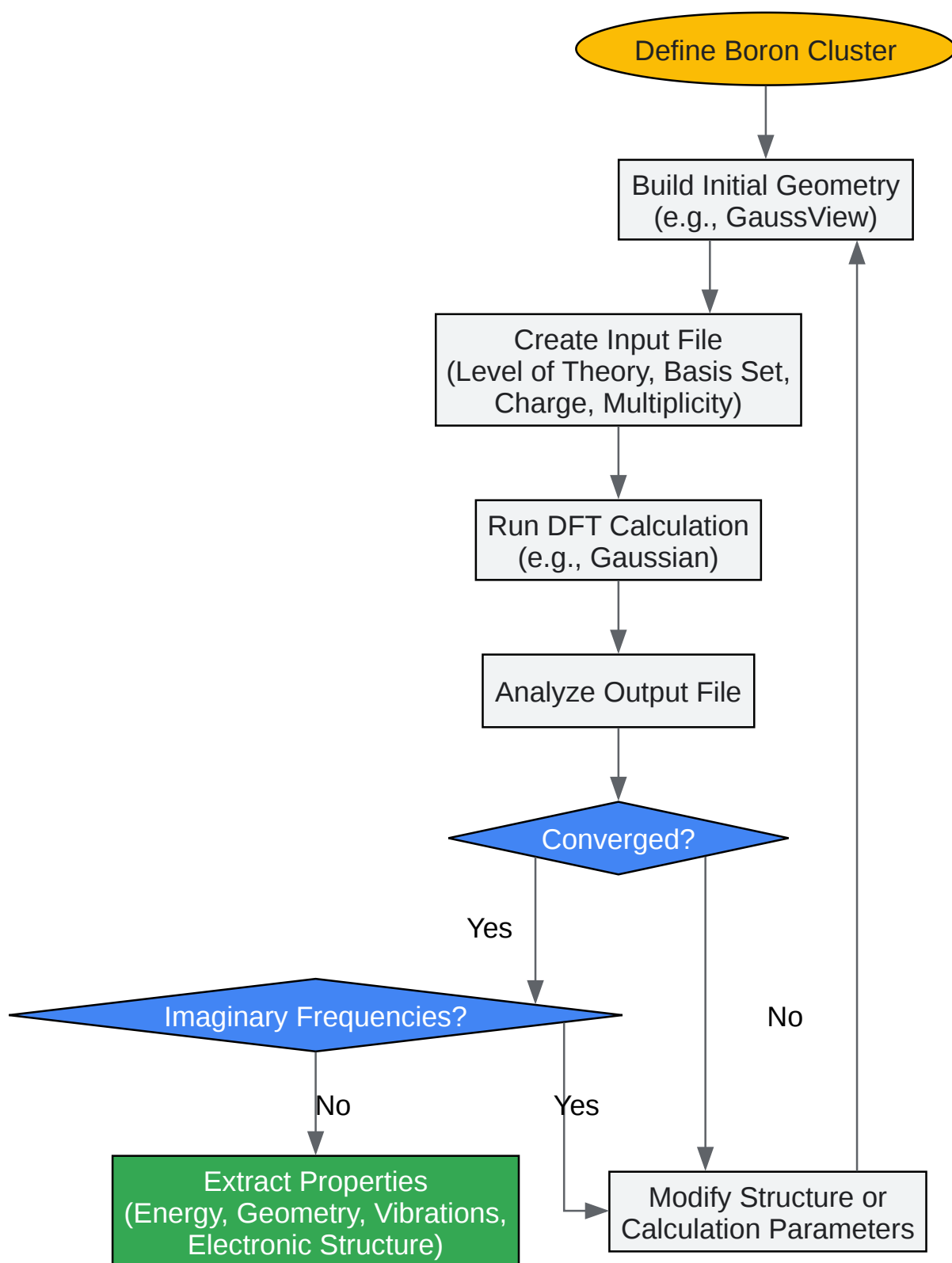
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of **boron**-containing molecules and materials.

Workflow for DFT Calculation of a Boron Cluster

This workflow outlines the general steps for performing a geometry optimization and frequency calculation of a **boron** cluster using a program like Gaussian.^{[5][8]}

- Build the Initial Structure: Construct the 3D coordinates of the **boron** cluster using a molecular modeling program (e.g., GaussView).^[5]
- Set Up the Input File:
 - Route Section (#p): Specify the level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Include keywords for the desired calculation, such as Opt (geometry optimization) and Freq (frequency calculation).^[8]
 - Title Section: Provide a brief description of the calculation.^[8]
 - Charge and Multiplicity: Specify the charge and spin multiplicity of the cluster.^[8]

- Molecular Specification: List the atomic coordinates of the initial structure.[\[8\]](#)
- Run the Calculation: Submit the input file to the DFT software (e.g., Gaussian).[\[8\]](#)
- Analyze the Output:
 - Geometry Optimization: Check for convergence to a stationary point on the potential energy surface.
 - Frequency Calculation: Verify that there are no imaginary frequencies, which indicates a true energy minimum. Analyze the vibrational modes.
 - Electronic Properties: Extract information such as total energy, orbital energies (HOMO/LUMO), and Mulliken charges.



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A general workflow for DFT calculations on **boron** clusters.

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